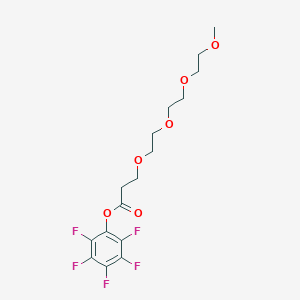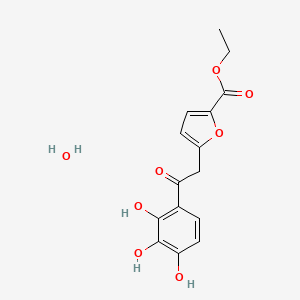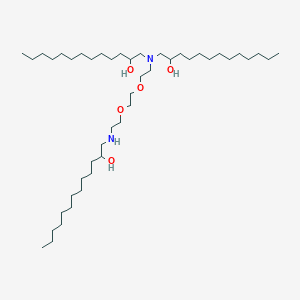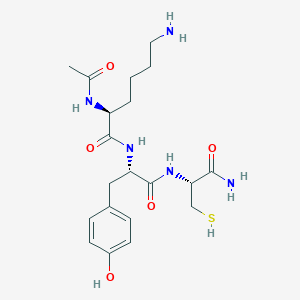
m-PEG4-PFP ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
m-PEG4-PFP ester is a compound belonging to the class of polyethylene glycol (PEG) derivatives. It is a PEG-based PROTAC linker, which means it is used in the synthesis of PROTACs (proteolysis-targeting chimeras). These chimeras are designed to selectively degrade target proteins by exploiting the intracellular ubiquitin-proteasome system .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of m-PEG4-PFP ester involves the reaction of PEG with pentafluorophenyl (PFP) ester. The PEG chain is typically modified to include a PFP ester group, which can then react with primary amines to form stable amide bonds. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The product is then purified and characterized using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Análisis De Reacciones Químicas
Types of Reactions
m-PEG4-PFP ester primarily undergoes substitution reactions. The PFP ester group reacts with primary amines to form stable amide bonds. This reaction is highly specific and efficient, making this compound a valuable reagent in bioconjugation and surface modification applications .
Common Reagents and Conditions
The common reagents used in reactions involving this compound include primary amines, which react with the PFP ester group. The reactions are typically carried out in organic solvents such as DMSO or DMF at room temperature or slightly elevated temperatures .
Major Products
The major products formed from reactions involving this compound are amide bonds. These bonds are stable and irreversible, making them ideal for applications in bioconjugation and surface modification .
Aplicaciones Científicas De Investigación
m-PEG4-PFP ester has a wide range of scientific research applications, including:
Chemistry: Used as a crosslinking reagent in the synthesis of PROTACs and other bioconjugates.
Biology: Employed in the modification of proteins and peptides to improve their solubility and stability.
Medicine: Utilized in drug delivery systems to enhance the pharmacokinetic properties of therapeutic agents.
Mecanismo De Acción
The mechanism of action of m-PEG4-PFP ester involves the formation of stable amide bonds with primary amines. This reaction is facilitated by the PFP ester group, which is highly reactive towards amines. The resulting amide bonds are stable and irreversible, making them ideal for applications in bioconjugation and surface modification .
Comparación Con Compuestos Similares
m-PEG4-PFP ester is unique in its ability to form stable amide bonds with primary amines. Similar compounds include:
Bis-PEG-PFP esters: These compounds have two PFP ester groups and can form crosslinks between two amine-containing molecules.
Acid-PEG-PFP esters: These compounds have a carboxylic acid group in addition to the PFP ester group, allowing for additional functionalization.
endo-BCN-PEG4-PFP ester: This compound contains a BCN group in addition to the PFP ester group, enabling click chemistry reactions with azide-containing molecules.
This compound stands out due to its specific application in the synthesis of PROTACs and its high reactivity towards primary amines .
Propiedades
Fórmula molecular |
C16H19F5O6 |
|---|---|
Peso molecular |
402.31 g/mol |
Nombre IUPAC |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C16H19F5O6/c1-23-4-5-25-8-9-26-7-6-24-3-2-10(22)27-16-14(20)12(18)11(17)13(19)15(16)21/h2-9H2,1H3 |
Clave InChI |
SVJYYIVPHFUIOX-UHFFFAOYSA-N |
SMILES canónico |
COCCOCCOCCOCCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-methoxy-2-methyl-6-[(3S)-oxolan-3-yl]oxy-6H-quinazolin-4-one](/img/structure/B11933250.png)




![3-(2-cyanopropan-2-yl)-N-[2-fluoro-4-methyl-5-(7-methyl-8-oxo-7,8-dihydropyrido[2,3-d]pyridazin-3-yl)phenyl]benzamide](/img/structure/B11933275.png)
![5-Methoxy-2-methyl-N-(4-(4-(4-(trifluoromethoxy)phenyl)piperidin-1-yl)benzyl)pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B11933280.png)

![(3S,8S,10R,13S)-17-[(2R)-2-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B11933314.png)

![1-(1-Bicyclo[3.3.1]non-9-yl-piperidin-4-yl)-1,3-dihydro-indol-2-one](/img/structure/B11933324.png)
![(3S,6S,9S,15R,18S,21S,24S,27S,30S,33S,39S,42S,45S)-N,3-bis(2-amino-2-oxoethyl)-9-benzyl-21,24-dibutyl-18-(3-carbamimidamidopropyl)-30-(hydroxymethyl)-42-(1H-imidazol-5-ylmethyl)-27,33-bis(1H-indol-3-ylmethyl)-6,7,22,25,37-pentamethyl-39-(2-methylpropyl)-2,5,8,11,17,20,23,26,29,32,35,38,41,44-tetradecaoxo-13-thia-1,4,7,10,16,19,22,25,28,31,34,37,40,43-tetradecazabicyclo[43.3.0]octatetracontane-15-carboxamide](/img/structure/B11933327.png)


